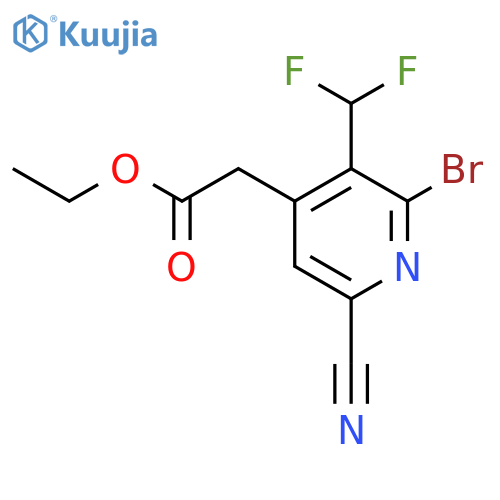Cas no 1806056-62-1 (Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
エチル2-ブロモ-6-シアノ-3-(ジフルオロメチル)ピリジン-4-アセテートは、高度に機能化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。臭素とシアノ基の反応性を併せ持ち、選択的ハロゲン化やクロスカップリング反応に適した骨格を有します。特に3位のジフルオロメチル基は代謝安定性向上に寄与し、生物活性化合物設計における重要な構造要素となります。4位のエステル部位は加水分解によりカルボン酸へ変換可能で、さらなる誘導体化が可能です。この多官能性分子は複雑な構造変換の出発材料として優れた柔軟性を発揮します。

1806056-62-1 structure
商品名:Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate
CAS番号:1806056-62-1
MF:C11H9BrF2N2O2
メガワット:319.102168798447
CID:4859572
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate
-
- インチ: 1S/C11H9BrF2N2O2/c1-2-18-8(17)4-6-3-7(5-15)16-10(12)9(6)11(13)14/h3,11H,2,4H2,1H3
- InChIKey: PFBQGTONQBHTOP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=C(C=C(C#N)N=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 345
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 63
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061914-1g |
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate |
1806056-62-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
1806056-62-1 (Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate) 関連製品
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
